![molecular formula C14H18I2O B14217471 {[(5,5-Diiodo-3,3-dimethylpent-4-en-1-yl)oxy]methyl}benzene CAS No. 823180-03-6](/img/structure/B14217471.png)
{[(5,5-Diiodo-3,3-dimethylpent-4-en-1-yl)oxy]methyl}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[(5,5-Diiodo-3,3-dimethylpent-4-en-1-yl)oxy]methyl}benzene is an organic compound characterized by the presence of iodine atoms, a benzene ring, and a dimethylpent-4-en-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[(5,5-Diiodo-3,3-dimethylpent-4-en-1-yl)oxy]methyl}benzene typically involves multiple steps, starting with the preparation of the 5,5-diiodo-3,3-dimethylpent-4-en-1-yl precursor. This precursor can be synthesized through halogenation reactions, where iodine is introduced to the dimethylpent-4-en-1-yl group under controlled conditions. The final step involves the reaction of this precursor with benzyl alcohol in the presence of a suitable catalyst to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and etherification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
{[(5,5-Diiodo-3,3-dimethylpent-4-en-1-yl)oxy]methyl}benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove iodine atoms or to alter the oxidation state of the compound.
Substitution: The iodine atoms in the compound can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium iodide (NaI) or potassium fluoride (KF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkanes or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, {[(5,5-Diiodo-3,3-dimethylpent-4-en-1-yl)oxy]methyl}benzene is used as a precursor for the synthesis of more complex molecules
Biology
The compound’s potential biological activity is of interest in the development of new pharmaceuticals. Researchers are exploring its use as a building block for drug design, particularly in the synthesis of molecules with antimicrobial or anticancer properties.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development and medical research.
Industry
Industrially, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mecanismo De Acción
The mechanism of action of {[(5,5-Diiodo-3,3-dimethylpent-4-en-1-yl)oxy]methyl}benzene involves its interaction with specific molecular targets. The iodine atoms in the compound can form halogen bonds with biological molecules, affecting their structure and function. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Iodobenzene: A simpler compound with a single iodine atom attached to a benzene ring.
Benzyl iodide: Contains an iodine atom attached to a benzyl group.
Diiodobenzene: A compound with two iodine atoms attached to a benzene ring.
Uniqueness
{[(5,5-Diiodo-3,3-dimethylpent-4-en-1-yl)oxy]methyl}benzene is unique due to its combination of a benzene ring, a dimethylpent-4-en-1-yl group, and two iodine atoms. This structure provides distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
823180-03-6 |
|---|---|
Fórmula molecular |
C14H18I2O |
Peso molecular |
456.10 g/mol |
Nombre IUPAC |
(5,5-diiodo-3,3-dimethylpent-4-enoxy)methylbenzene |
InChI |
InChI=1S/C14H18I2O/c1-14(2,10-13(15)16)8-9-17-11-12-6-4-3-5-7-12/h3-7,10H,8-9,11H2,1-2H3 |
Clave InChI |
FVPPYYRITFFCER-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CCOCC1=CC=CC=C1)C=C(I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


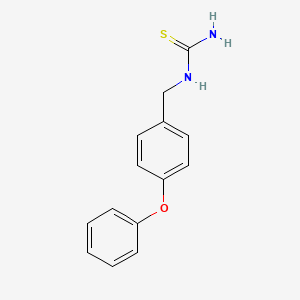
![[1-(9-borabicyclo[3.3.1]nonan-9-yl)-5-[[5-(2,3,4,5,6-pentafluorobenzoyl)-1H-pyrrol-2-yl]-phenylmethyl]pyrrol-2-yl]-(4-methylphenyl)methanone](/img/structure/B14217397.png)

![4-[3-(4-Nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzamide](/img/structure/B14217428.png)
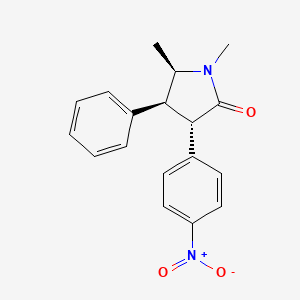
![Benzene, [[(5,5-diiodo-4-pentenyl)oxy]methyl]-](/img/structure/B14217433.png)
![3-{2-Chloro-5-methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid](/img/structure/B14217441.png)
![N-(4-Methoxyphenyl)-N-[1-(trifluoromethyl)-3-butenyl]amine](/img/structure/B14217457.png)
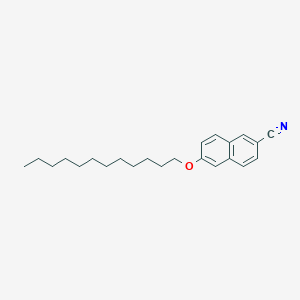
![2,2'-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]bis(5-chlorobenzoic acid)](/img/structure/B14217466.png)

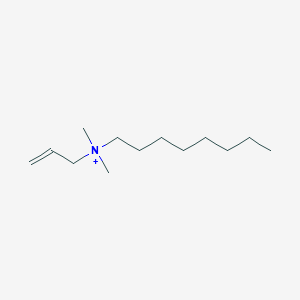
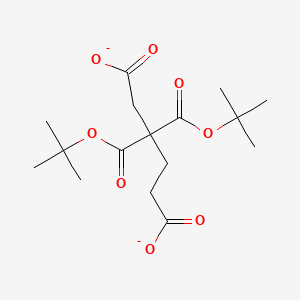
![N'-[(1S)-1-cyclohexylethyl]-N-(2,2-diphenylethyl)ethane-1,2-diamine](/img/structure/B14217482.png)
